3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate

Description

Structure and Synthesis

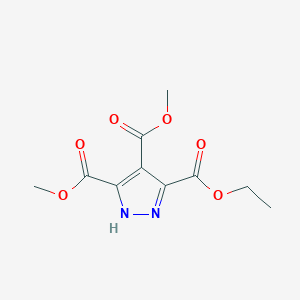

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is a pyrazole-based heterocyclic compound featuring three ester groups at positions 3, 4, and 3. The 3-position is substituted with an ethyl ester, while the 4- and 5-positions are methyl esters. This compound is synthesized via oxidative aromatization of its dihydro precursor, 3-ethyl 4,5-dimethyl 1H-4,5-trans-4,5-dihydro-1-phenylpyrazole-3,4,5-tricarboxylate (4f), using electrochemical methods. The reaction yields 89% of the aromatic pyrazole product after silica filtration . The dihydro precursor (4f) itself is synthesized via a [3+2] cycloaddition between ethyl glyoxylate phenylhydrazone and dimethyl fumarate, yielding 63% after chromatography .

Characterization

Key characterization data includes:

Properties

CAS No. |

16314-74-2 |

|---|---|

Molecular Formula |

C10H12N2O6 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

3-O-ethyl 4-O,5-O-dimethyl 1H-pyrazole-3,4,5-tricarboxylate |

InChI |

InChI=1S/C10H12N2O6/c1-4-18-10(15)7-5(8(13)16-2)6(11-12-7)9(14)17-3/h4H2,1-3H3,(H,11,12) |

InChI Key |

DDEGDFCVEXYTJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the use of transition-metal catalysts and photoredox reactions . These methods are designed to optimize yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Reactivity The pyrazole tricarboxylate exhibits enhanced thermal stability compared to the pyrrole dicarboxylate (C10H13NO4) due to its fully aromatic core and absence of acidic protons . The isoxazole tricarboxylate (C12H13NO7) shows higher reactivity in cycloaddition reactions due to the electron-deficient nature of the isoxazole ring, unlike the pyrazole derivative .

Hydrogen-Bonding and Crystal Packing The pyrrole dicarboxylate (C10H13NO4) forms robust hydrogen-bonded networks via its carboxylic acid group, a feature absent in the ester-rich pyrazole and isoxazole analogs . The pyrazole tricarboxylate’s ester groups limit hydrogen bonding but enhance solubility in non-polar solvents, making it preferable for catalytic applications .

Synthetic Accessibility

- Electrochemical aromatization (used for the pyrazole tricarboxylate) provides higher yields (89%) compared to traditional cycloaddition methods (e.g., 63% for fused pyran-pyrazole derivatives) .

- The isoxazole tricarboxylate requires nitroalkene precursors, which are less commercially accessible than the dihydro pyrazole intermediates .

Biological Activity

3-Ethyl 4,5-dimethyl 1H-pyrazole-3,4,5-tricarboxylate is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 188.19 g/mol

- IUPAC Name : Ethyl 3-ethyl-4,5-dimethyl-1H-pyrazole-3,4,5-tricarboxylate

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antioxidant properties. In vitro studies demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in various cell lines. The compound's ability to inhibit lipid peroxidation was evaluated using the thiobarbituric acid reactive substances (TBARS) assay, showing a notable reduction in malondialdehyde levels compared to controls.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through various assays. For instance:

- Inhibition of COX Enzymes : The compound showed selective inhibition of cyclooxygenase (COX)-2 over COX-1 in enzyme assays. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

- Cytokine Production : In cellular models of inflammation (e.g., LPS-stimulated macrophages), treatment with the compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. In preliminary studies:

- Cell Viability Assays : The compound exhibited cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) with IC₅₀ values ranging from 10 to 30 µM.

- Mechanism of Action : Apoptotic assays indicated that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | TBARS assay | Significant reduction in malondialdehyde |

| Anti-inflammatory | COX enzyme inhibition | Selective COX-2 inhibition |

| Cytokine production assay | Decreased TNF-alpha and IL-6 levels | |

| Anticancer | Cell viability assays | IC₅₀ values between 10 to 30 µM |

| Apoptosis assays | Induction of apoptosis via caspase activation |

Case Studies

-

Study on Antioxidant Properties :

A study published in Journal of Medicinal Chemistry explored the antioxidant effects of various pyrazole derivatives. The findings indicated that compounds similar to this compound significantly reduced oxidative stress markers in diabetic rat models. -

Anti-inflammatory Mechanisms :

Research featured in Phytotherapy Research demonstrated the anti-inflammatory effects of pyrazole derivatives in animal models of arthritis. The study highlighted the efficacy of these compounds in reducing joint swelling and pain. -

Anticancer Efficacy :

An investigation published in Cancer Letters evaluated the cytotoxic effects of various pyrazole compounds on cancer cell lines. The study concluded that compounds with structural similarities to this compound exhibited potent anticancer activity through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.